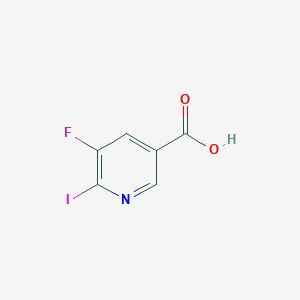
5-Fluoro-6-iodonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-iodonicotinic acid is a chemical compound with the molecular formula C6H3FINO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by fluorine and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of 5-fluoronicotinic acid using iodine and a suitable oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to develop more efficient and environmentally friendly synthetic routes. This includes the use of less hazardous reagents and solvents, as well as the optimization of reaction conditions to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-iodonicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-iodonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-iodonicotinic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoronicotinic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodonicotinic acid: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
Nicotinic acid: The parent compound, without any halogen substitutions
Uniqueness
5-Fluoro-6-iodonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C6H3FINO2 |
|---|---|
Molekulargewicht |
267.00 g/mol |
IUPAC-Name |
5-fluoro-6-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) |
InChI-Schlüssel |
QRAAOFYCPMCLIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















